4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylethanesulfonyl group, and an azetidinyl group attached to a triazole ring
Mechanism of Action
Target of Action
Similar compounds have been reported to target themineralocorticoid receptor (MR) . MR is a nuclear receptor that regulates blood pressure and electrolyte balance .
Mode of Action
Based on the structural similarity to other compounds, it may act as anantagonist to its target, inhibiting its function . The compound may bind to the receptor, preventing it from activating its downstream signaling pathways .
Biochemical Pathways
Given its potential role as an mr antagonist, it may impact pathways related toblood pressure regulation and electrolyte balance .
Result of Action
If it acts as an mr antagonist, it could potentially lead tolowered blood pressure and altered electrolyte balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group is introduced via a sulfonylation reaction using phenylethanesulfonyl chloride and a base like triethylamine.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced azetidinyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares the cyclopropyl and sulfonyl groups but differs in the overall structure.
(S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: Contains a cyclopropyl group and a sulfonamide group but has an indole ring instead of a triazole ring.
Uniqueness
4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the triazole ring, in particular, differentiates it from other similar compounds and contributes to its specific biological activities and research applications.
Properties
IUPAC Name |
4-cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,9-8-13-4-2-1-3-5-13)19-10-15(11-19)20-12-16(17-18-20)14-6-7-14/h1-5,12,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCJIIPVQLKGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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